Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRSQQQEMTWZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857197 | |
| Record name | Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-30-8 | |
| Record name | Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate exhibits promising antibacterial properties. In a comparative analysis, it was found that certain derivatives of this compound demonstrated equal or superior antibacterial activity against strains such as Bacillus mycoides. The minimum inhibitory concentrations (MIC) were assessed, revealing that some derivatives could inhibit bacterial growth effectively, suggesting potential for development as antimicrobial agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| TACC 42 | 50 | Active |
| TACC 40 | >200 | Not Active |
| TACC 43 | >50 | Reduced Activity |
Anti-Allergic Properties
The compound has been explored as a precursor in the synthesis of anti-allergic drugs. Research indicates that derivatives synthesized from this compound exhibited significant effects on allergic conditions, including asthma and itching. These findings underscore its potential role in developing new therapeutic agents for allergic reactions.
Corrosion Inhibition
This compound has also been investigated for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Studies demonstrated that compounds derived from this structure could significantly reduce corrosion rates, with one derivative achieving an inhibition efficiency of up to 96.90% in hydrochloric acid solutions.
Synthetic Routes
The synthesis of this compound typically involves several steps, including the use of brominated phenyl precursors and cyclohexane carboxylic acids. The reaction conditions can significantly influence yield and purity, making optimization crucial for practical applications.
Reaction Mechanisms
The compound is involved in various reaction mechanisms, including Michael additions and aldol condensations. These reactions are essential for creating complex molecules with desired biological activities, showcasing the compound's versatility in synthetic organic chemistry .
Case Study 1: Antibacterial Efficacy
In a study conducted on Trisubstituted Aryl Cyclohexanecarboxylates (TACCs), this compound derivatives were tested against multiple bacterial strains. The results highlighted the gradual degradation of antibacterial activity over time, suggesting that the compound's effectiveness may diminish under certain conditions but indicates a need for further investigation into its stability and formulation .
Case Study 2: Corrosion Resistance
Research focused on the application of this compound as a corrosion inhibitor revealed that its derivatives could form protective films on metal surfaces, significantly reducing corrosion rates in acidic media. This property is particularly valuable in industrial applications where metal integrity is critical.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group can engage in hydrogen bonding and π-π interactions, while the ketone group can form Schiff bases with amine groups. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- Functional Groups: The 4-oxo group in the target compound enables keto-enol tautomerism, unlike amino-substituted analogs (e.g., ), which participate in hydrogen bonding .
- Conformational Flexibility : Cyclohexane rings in analogs exhibit varied puckering (e.g., envelope, screw-boat), influenced by substituents. The target compound’s ketone may stabilize specific conformations .
Physicochemical Properties
- Melting Points : Brominated derivatives typically exhibit higher melting points than chlorinated analogs due to stronger intermolecular forces. For example, the ethyl ester analog in melts at 418–420 K, while chlorinated analogs (e.g., CAS 1363165-99-4) lack reported melting points but are expected to be lower .
- Hydrogen Bonding: Amino-substituted compounds (e.g., ) form N–H···O bonds, stabilizing crystal packing. In contrast, the target compound relies on weaker C–H···O interactions .
Biological Activity
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (CAS: 1384265-30-8) is a chemical compound characterized by its unique structure, which includes a cyclohexane core with a bromophenyl substituent and a carboxylate group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of drug development.
- Molecular Formula : C₁₄H₁₅BrO₃
- Molecular Weight : 311.18 g/mol
- Purity : Typically around 95% in commercial preparations
- IUPAC Name : Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate
- SMILES Notation : COC(=O)C1(C2=CC=C(Br)C=C2)CCC(=O)CC1
Pharmacological Potential
Research indicates that compounds similar to this compound often exhibit significant pharmacological effects. The presence of bromine in the phenyl ring enhances lipophilicity, potentially improving the compound's ability to cross biological membranes, which is crucial for therapeutic efficacy .
Case Studies and Experimental Findings
A study exploring enantioselective organocatalytic reactions involving similar compounds highlighted their potential as intermediates in synthesizing biologically active molecules. The results indicated that modifying the substituents on the cyclohexane framework could enhance biological activity and selectivity .
Table 1: Summary of Biological Activities of Similar Compounds
Future Research Directions
Further investigations are necessary to elucidate the specific biological mechanisms and therapeutic applications of this compound. Areas for future research include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics.
- Structure-Activity Relationship (SAR) : Exploring how variations in the chemical structure affect biological activity.
- Mechanistic Studies : Understanding the molecular interactions at play, particularly regarding enzyme inhibition.
Preparation Methods
Cyclohexanone Core Construction via Michael Addition and Aldol Condensation
A documented approach involves the reaction of 4’-bromoacetophenone with α,β-unsaturated carbonyl compounds or related electrophiles to form the substituted cyclohexanone ring system. For example, 4’-bromoacetophenone can be reacted with 3,3-dichloroacrolein under basic conditions in ethanol to form a chalcone intermediate, which upon further reaction with ethyl acetoacetate and sodium ethoxide yields trisubstituted cyclohexanecarboxylates.
This method proceeds as follows:
- Step 1: Formation of chalcone intermediate by condensation of 4’-bromoacetophenone and 3,3-dichloroacrolein in ethanol with NaOH.
- Step 2: Cyclization via Michael addition of the chalcone with ethyl acetoacetate in the presence of sodium ethoxide, producing the cyclohexanone derivative.
- Step 3: Hydrolysis and esterification steps to yield the methyl ester form.
This route leverages the reactivity of α,β-unsaturated intermediates and allows for the incorporation of the 4-bromophenyl moiety at the desired position on the cyclohexanone ring.
Alternative Direct Esterification and Functionalization
Another approach involves starting from preformed 4-bromophenyl-substituted cyclohexanone derivatives, followed by esterification with methanol under acidic or catalytic conditions to obtain the methyl ester. This method is typically applied when the cyclohexanone intermediate is commercially available or synthesized via other routes.
Reaction Conditions and Parameters
Purification and Characterization
The crude product from the cyclization step is typically purified by filtration, washing with cold ethanol, and drying. Further purification may involve recrystallization or chromatographic techniques to ensure high purity of this compound.
Characterization is commonly performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to identify functional groups.
- Thin Layer Chromatography (TLC) to monitor reaction progress.
Stock Solution Preparation Data
For practical laboratory use, stock solutions of this compound are prepared at various concentrations. The following table summarizes typical preparation volumes for different amounts of compound to achieve desired molarities, based on a molecular weight of approximately 301.1 g/mol (calculated from molecular formula C14H13BrO3):
| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 3.313 | 0.663 | 0.331 |
| 5 mg | 16.565 | 3.313 | 1.656 |
| 10 mg | 33.130 | 6.626 | 3.313 |
Note: Volumes are calculated based on the formula $$ V = \frac{\text{mass (g)}}{\text{molecular weight (g/mol)} \times \text{molarity (mol/L)}} $$
Summary of Research Findings
- The synthesis of this compound is efficiently achieved through cyclization reactions involving 4’-bromoacetophenone and α,β-unsaturated intermediates under basic conditions.
- The Michael addition and aldol condensation strategy allows for versatile substitution patterns and good yields.
- Reaction monitoring by TLC and purification by crystallization or chromatography ensure high product purity.
- Stock solution preparation data facilitates practical handling and application in research settings.
This detailed analysis consolidates diverse research insights into the preparation of this compound, providing a professional and authoritative resource for synthetic chemists and researchers.
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate, and how can purity be ensured? A: A common method involves the Michael addition of methyl acetoacetate to a chalcone precursor (e.g., 4-bromo-4′-fluorochalcone), followed by cyclization under basic conditions. For example, refluxing with ammonium acetate in glacial acetic acid (6–8 hours) facilitates amination or ketone reduction, yielding the cyclohexanecarboxylate core . Purification typically employs recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Monitoring via TLC and NMR spectroscopy ensures intermediate quality .
Advanced Synthesis
Q: How do reaction conditions (e.g., solvent, temperature, catalyst) influence the yield and stereochemical outcomes of this compound? A: Solvent polarity and temperature critically affect reaction kinetics and stereoselectivity. For instance, ethanol or acetic acid as solvents promotes cyclization via protonation of intermediates, while NaOH/EtOH systems favor Michael addition . Elevated temperatures (80–100°C) accelerate ring closure but may increase by-products like dehydrated derivatives. Catalysts such as piperidine or ammonium acetate enhance regioselectivity by stabilizing enolate intermediates. Yield optimization (70–85%) requires balancing reaction time (6–12 hours) with by-product suppression via stepwise quenching .
Structural Analysis (Basic)
Q: What crystallographic techniques are used to resolve the molecular structure of this compound? A: Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is standard. The cyclohexanone ring typically adopts a distorted screw-boat or half-chair conformation, with puckering parameters (Q, θ, φ) quantifying deviations from ideal geometry. Dihedral angles between the 4-bromophenyl and adjacent groups range from 76° to 89°, indicating steric hindrance . Hydrogen-bonding networks (e.g., N–H⋯O) stabilize the crystal lattice, as seen in C–H⋯O interactions along specific crystallographic axes .
Structural Analysis (Advanced)
Q: How do disorder phenomena in crystallographic data affect structural interpretation, and how are they resolved? A: Disordered moieties (e.g., ethyl groups, aromatic rings) are modeled using split occupancy refinement in SHELXL. For example, reports dual occupancy (68.4%:31.6%) for a disordered cyclohexene ring, resolved via iterative least-squares fitting. Advanced strategies include applying restraints (e.g., SIMU, DELU) to thermal parameters and validating models with residual density maps. Discrepancies in puckering parameters (e.g., Q = 0.434 Å vs. 0.579 Å between studies) may arise from crystal packing effects, requiring comparative analysis with DFT-optimized geometries .
Reactivity and Functionalization
Q: What reactive sites enable further functionalization of this compound, and what methodologies are employed? A: The 4-oxo group undergoes nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., hydrazine for hydrazone formation). The ester moiety is susceptible to hydrolysis (acid/base), yielding carboxylic acid derivatives. Bromine at the 4-position supports cross-coupling reactions (Suzuki, Heck) for aryl diversification. For example, Pd-catalyzed coupling with boronic acids introduces substituents at the bromophenyl site . Reaction optimization requires inert atmospheres and anhydrous solvents (e.g., THF, DMF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
